5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c1-7-3-4-10(16-7)17(13,14)12-6-9-5-11-15-8(9)2/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQILIBBSWKXUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=C(ON=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction involving an alkyne and a nitrile oxide.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique electronic properties of the thiophene and isoxazole rings make this compound suitable for use in organic electronics and photovoltaic devices.
Biology: It can be used as a probe to study biological processes involving sulfonamide interactions.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The isoxazole and thiophene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
- Core Structure : Benzene sulfonamide vs. thiophene sulfonamide.
- Substituents : Oxazole ring at position 3 (vs. position 4 in the target compound).
- Implications: The benzene core may enhance aromatic stacking interactions compared to the electron-rich thiophene.
Thiazole-Based Sulfonamides (e.g., compounds in )
- Core Structure : Thiazole (N-S heterocycle) vs. thiophene (S-only heterocycle).
- Thiophene’s higher electron density may influence sulfonamide acidity and reactivity.
Crystallographic and Hydrogen-Bonding Analysis
- Software Tools : Structural analyses of similar compounds rely on programs like SHELXL (for refinement) and ORTEP (for visualization) (Evidences 1, 3, 6). These tools enable precise determination of hydrogen-bonding networks and crystal packing .
- Hydrogen-Bonding Patterns: The oxazole ring in the target compound may act as a hydrogen-bond acceptor via its oxygen atom, while the sulfonamide group provides donor (N–H) and acceptor (S=O) sites. Substitution at oxazole-4-yl (vs. 3-yl) could alter graph set motifs (), influencing crystal stability and solubility .
Data Table: Structural and Functional Comparison
Biological Activity
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a thiophene ring fused with an oxazole moiety and a sulfonamide group. Its chemical structure can be expressed as follows:
This structure is significant as it influences the compound's biological interactions and activities.
The biological activity of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide is attributed to its ability to interact with various biological targets:
Target Interactions
- Enzyme Inhibition : The oxazole ring is known to participate in enzyme inhibition by forming hydrogen bonds with critical amino acid residues in the active sites of enzymes.
- Receptor Binding : The compound may exhibit affinity towards specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of related compounds featuring similar structural motifs. For instance, derivatives with oxazole rings have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, compounds similar to 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide demonstrated:
- MIC Values : Minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli and Pseudomonas aeruginosa were reported as low as 0.21 µM for some derivatives .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide | E. coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
Anticancer Activity
Preliminary studies suggest that compounds with similar frameworks may also possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Anti-inflammatory Properties
The sulfonamide group is associated with anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation.
Case Studies
- Antibacterial Studies : A study involving a series of oxazole derivatives highlighted the potent antibacterial activity of compounds structurally related to 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
- Molecular Docking Studies : Computational studies have shown that similar compounds effectively bind to the active sites of bacterial DNA gyrase and MurD, suggesting a potential mechanism for their antibacterial action .
Q & A
Q. What are the optimal synthetic routes for 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide, and how can reaction yields be improved?
Methodological Answer :
- Sulfonyl chloride precursor : Start with 5-methylthiophene-2-sulfonyl chloride (CAS RN 215434-25-6), reacting it with 5-methyl-1,2-oxazol-4-ylmethylamine under basic conditions (e.g., triethylamine in dry THF) to form the sulfonamide bond .
- Purification : Use recrystallization from dioxane or column chromatography to isolate the product. Yields can be optimized by controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction temperature (0°C to room temperature) .
- Key characterization : Confirm structure via -NMR (e.g., thiophene protons at δ 7.2–7.5 ppm, oxazole methyl at δ 2.3 ppm) and IR (S=O stretch at ~1350 cm) .
Q. What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
Methodological Answer :
- Primary methods :
- Handling contradictions :
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer :
- Solubility screening : Test in DMSO (stock solutions), THF, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λ ~260 nm for thiophene) .
- Stability studies :
Advanced Research Questions
Q. How can the antitumor potential of this compound be evaluated in vitro, and what controls are essential?
Methodological Answer :
- Cell line screening : Follow protocols from sulfonamide antitumor studies :
- Test against 60 human cancer cell lines (e.g., NCI-60 panel) at 1–100 µM for 48–72 hours.
- Include positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%).
- Dose-response analysis : Calculate IC values using nonlinear regression (GraphPad Prism). Validate with ATP-based viability assays (e.g., CellTiter-Glo) .
Q. What strategies are recommended for studying the compound’s mechanism of action in biological systems?
Methodological Answer :
- Target identification :
- Kinetic studies : Perform time-resolved fluorescence quenching to assess interactions with DNA or enzymes (e.g., carbonic anhydrase isoforms) .
Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC50_{50}50 values across assays)?
Methodological Answer :
Q. What methodologies are available to study the environmental fate and ecotoxicology of this compound?
Methodological Answer :
- Environmental persistence :
- Ecotoxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
